

Pyridin-1-ium Butane-1-Sulfonate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pyridin-1-ium butane-1-sulfonate*

Cat. No.: *B1592221*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-1-ium butane-1-sulfonate is a zwitterionic organic compound belonging to the class of pyridinium-based ionic liquids. These compounds are of increasing interest in various scientific fields, including as pharmaceutical intermediates, fine chemicals, and research reagents. This technical guide provides a detailed overview of the known physical properties, a proposed experimental protocol for its synthesis and characterization, and a discussion of its potential relevance in drug development based on the properties of related sulfonate salts and pyridinium compounds. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines the standard methodologies for determining the key physical characteristics of this compound.

Compound Identification and Core Properties

Pyridin-1-ium butane-1-sulfonate, also known as 4-(pyridin-1-ium-1-yl)butane-1-sulfonate, is a pyridinium salt with a butane-1-sulfonate counter-ion covalently attached to the pyridinium nitrogen, forming a zwitterion or inner salt.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-(pyridin-1-ium-1-yl)butane-1-sulfonate
CAS Number	21876-43-7[1][2][3]
Molecular Formula	C ₉ H ₁₃ NO ₃ S[2][3]
Molecular Weight	217.27 g/mol [2]
Synonyms	Pyridinium butylsulfonate, BSO ₃ Py, N-Butylsulfonicpyridium

Table 2: Known and Predicted Physical Properties

Property	Value/Description	Source
Physical Form	Solid[2]	Supplier Data
Melting Point	Data not available in searched literature.	-
Boiling Point	Data not available in searched literature.	-
Density	Data not available in searched literature.	-
Solubility	Predicted to have good solubility in polar solvents.	Inferred from zwitterionic structure
LogP (predicted)	2.83670	Guidechem[3]
Polar Surface Area (PSA)	75.64 Å ²	Guidechem[3]

Experimental Protocols

While specific experimental data for **Pyridin-1-ium butane-1-sulfonate** is scarce in the reviewed literature, a standard synthesis and characterization workflow can be proposed based on established methods for similar pyridinium-based zwitterions.

Synthesis of Pyridin-1-ium Butane-1-Sulfonate

The most common method for the synthesis of pyridinium alkylsulfonate zwitterions is the N-alkylation of pyridine with an appropriate sultone. In this case, 1,4-butanesulfone would be the key reagent.

Reaction Scheme:



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Figure 1: Proposed synthesis of **Pyridin-1-ium butane-1-sulfonate**.

Materials:

- Pyridine (freshly distilled)
- 1,4-Butanesulfone
- Acetonitrile (anhydrous)
- Diethyl ether (anhydrous)

Procedure:

- To a solution of freshly distilled pyridine (1.0 equivalent) in anhydrous acetonitrile, add 1,4-butanesulfone (1.05 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. A white precipitate of the product should form.

- If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
- Collect the solid product by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield pure **Pyridin-1-ium butane-1-sulfonate**.

Characterization of Pyridin-1-ium Butane-1-Sulfonate

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

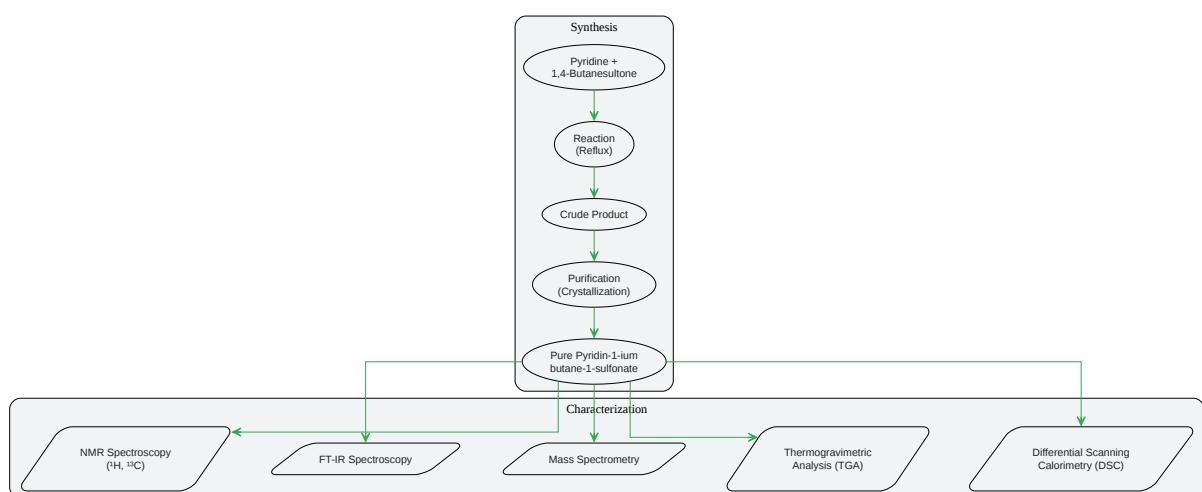
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Figure 2: Workflow for the synthesis and characterization of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy should be used to confirm the structure of the compound. The characteristic shifts of the pyridinium protons and the butyl chain protons and carbons would be expected.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis would show the characteristic absorption bands for the sulfonate group (S=O stretching) and the pyridinium ring vibrations.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.
- Thermogravimetric Analysis (TGA): TGA would be employed to determine the thermal stability and decomposition temperature of the compound.
- Differential Scanning Calorimetry (DSC): DSC analysis would be used to determine the melting point and any other phase transitions.

Relevance in Drug Development

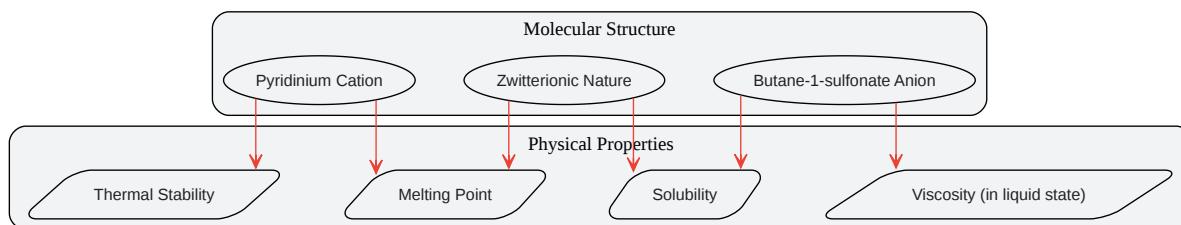
While there is no specific data on the biological activity of **Pyridin-1-ium butane-1-sulfonate**, its structural components, a pyridinium cation and a sulfonate anion, are found in various pharmaceutically relevant molecules.

- Pyridinium Moiety: The pyridine ring is a common scaffold in many approved drugs due to its ability to form hydrogen bonds and participate in π -stacking interactions with biological targets.
- Sulfonate Group: Sulfonate salts are often used in drug development to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). The presence of the sulfonate group in this zwitterionic structure is expected to confer high polarity and potential for good aqueous solubility.

The combination of a pyridinium core with a sulfonate tail in a zwitterionic form presents an interesting scaffold for medicinal chemistry. The permanent charges may influence cell permeability and interaction with biological membranes. Further research is warranted to explore the potential biological activities of this and related compounds.

Logical Relationships in Compound Properties

The physical properties of pyridinium-based ionic liquids are intrinsically linked to their molecular structure.



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